Bienvenue dans la boutique en ligne BenchChem!

Enniatin A1

Cytotoxicity Cancer Research In Vitro Toxicology

ENN A1 delivers 2.9× greater cytotoxicity than ENN A (IC50 1.4–2.7 μM, 48 h) across Caco-2, HT-29 & Hep-G2 lines—the preferred positive control for anticancer HTS with lower compound consumption. Unlike ENN B/B4 (zero activity), it uniquely inhibits 8 probiotic strains (8–12 mm zones), enabling definitive gut microbiome challenge assays. Intermediate colonic bioavailability (40.8–50.0%) calibrates permeability models between ENN A (17.3–33.3%) & ENN B1 (52.4–57.4%). Selectively targets SOC calcium channels with low off-target effects (16% vs. 47% for beauvericin).

Molecular Formula C35H61N3O9
Molecular Weight 667.9 g/mol
CAS No. 4530-21-6
Cat. No. B600386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnniatin A1
CAS4530-21-6
Molecular FormulaC35H61N3O9
Molecular Weight667.9 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C
InChIInChI=1S/C35H61N3O9/c1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15/h18-29H,16-17H2,1-15H3/t22-,23-,24-,25-,26-,27+,28+,29+/m0/s1
InChIKeyOWUREPXBPJFMOK-CIRFPNLUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enniatin A1 (CAS 4530-21-6): A Cyclohexadepsipeptide Mycotoxin with Potent Bioactivity and Distinct Structural Properties


Enniatin A1 (ENN A1) is a cyclic hexadepsipeptide mycotoxin belonging to the enniatin family, which comprises over 29 naturally occurring analogues produced by various Fusarium species [1]. Its molecular architecture consists of three D-α-hydroxyisovaleric acid (D-Hiv) residues alternating with three N-methyl-L-amino acid residues (specifically one N-methyl-L-valine, one N-methyl-L-isoleucine, and one N-methyl-L-leucine), forming an 18-membered macrocyclic ring [2]. This specific amino acid composition distinguishes ENN A1 from other major enniatins such as ENN A (three N-methyl-L-isoleucines), ENN B (three N-methyl-L-valines), and ENN B1 (mixed composition with two N-methyl-L-valines and one N-methyl-L-isoleucine) [2]. As a secondary fungal metabolite, ENN A1 exhibits a range of biological activities including cytotoxicity, antimicrobial effects, ionophoric properties, and enzyme inhibition, making it a subject of significant interest in toxicology, cancer research, and antimicrobial development [1][3].

Enniatin A1 Cannot Be Substituted by Enniatin A, B, B1, or Beauvericin Due to Marked Differences in Potency, Antimicrobial Spectrum, and Bioavailability


Enniatins are frequently discussed as a class of mycotoxins, but their biological effects vary substantially depending on the specific amino acid composition. Generic substitution of ENN A1 with other enniatin analogues or structurally related compounds like beauvericin is not scientifically justified due to quantifiable differences in cytotoxicity (ENN A1 demonstrates up to 2.9-fold greater potency than ENN A in certain cellular models), antimicrobial spectrum (ENN A1 exhibits activity against 8 distinct probiotic strains where ENN B and B4 show none), and colonic bioavailability (ENN A1 achieves 40.8-50.0% absorption versus 17.3-33.3% for ENN A) [1][2][3]. Moreover, recent mechanistic studies reveal that ENN A1 and ENN B1 operate through distinct calcium signaling pathways, further undermining the assumption of functional equivalence among enniatin congeners [4].

Quantitative Evidence Guide: Enniatin A1 (CAS 4530-21-6) Differentiation vs. Enniatin A, B, B1, and Beauvericin


Superior Cytotoxic Potency of Enniatin A1 Against Human Colorectal and Hepatic Carcinoma Cell Lines Relative to Enniatin A, B1, B4, and A2

In a direct head-to-head comparison across three human tumor cell lines (Caco-2 colorectal adenocarcinoma, HT-29 colon carcinoma, Hep-G2 hepatocellular carcinoma), ENN A1 was identified as the most cytotoxic enniatin among seven analogues tested (ENs A, A1, A2, B, B1, B4, J3). At 24 hours post-exposure, ENN A1 exhibited IC50 values ranging from 9.1 ± 2.2 μM to 12.3 ± 4.3 μM across the three cell lines, representing a potency advantage of 1.8- to 2.9-fold over ENN A (IC50 16.8-26.2 μM) and 1.6- to 2.1-fold over ENN B1 (IC50 19.5 μM) in the same assay systems [1][2]. At 48 hours, ENN A1 IC50 values decreased to 1.4 ± 0.7 μM to 2.7 ± 0.8 μM, whereas ENN A required 8.2 ± 1.8 to 11.4 ± 4.6 μM and ENN B1 required 3.7 ± 0.7 to 11.5 ± 5.3 μM, indicating a sustained potency differential [1][2]. No statistically significant differences were observed in ENN A1 IC50 values across the three distinct cell lines, suggesting broad cytotoxic activity independent of tissue origin [1].

Cytotoxicity Cancer Research In Vitro Toxicology

Enniatin A1 Exhibits Broader and More Potent Antibacterial Activity Against Probiotic Microorganisms Than Enniatin B and B4

In a comparative antimicrobial screening of six enniatin analogues (A, A1, A2, B, B1, B4) against 40 microbial strains including probiotic microorganisms, Saccharomyces cerevisiae, and Bacillus subtilis, ENN A1 was identified as the most active mycotoxin tested. At a dose of 20,000 ng per disc, ENN A1 reduced microbial growth of 8 distinct strains with inhibition halos ranging from 8 to 12 mm in diameter [1]. In contrast, ENN B and ENN B4 exhibited no detectable antimicrobial activity against any of the microorganisms tested, even at the maximum dose of 20,000 ng per disc [1]. ENN A2, ENN B1, and ENN A demonstrated intermediate activity with inhibition zones ranging from 3 to 10 mm against fewer strains [1]. The differential activity profile is attributed to variations in the N-methyl-L-amino acid composition, which influences membrane interaction and ionophoric properties [2].

Antimicrobial Probiotics Food Safety

Enniatin A1 Demonstrates Intermediate Colonic Bioavailability That Distinguishes It from Enniatin A, B, and B1 in Caco-2 Intestinal Models

Using an in vitro Caco-2 cell-based model that simulates intestinal absorption, ENN A1 exhibited a distinct bioavailability profile that differs from other major enniatins. For colonic bioavailability after 48 hours of incubation, ENN A1 demonstrated absorption values ranging from 40.8% to 50.0% [1][2]. This places ENN A1 in an intermediate position: significantly higher than ENN A (17.3% to 33.3%) but lower than ENN B1 (52.4% to 57.4%) and ENN B (47.7% to 55.0%) [1]. For duodenal bioavailability after 4 hours of exposure, ENN A1 achieved 68.8% to 70.2% absorption, which is lower than ENN A (57.7% to 76.8%) but comparable to ENN B (65.0% to 67.0%) and ENN B1 (62.2% to 65.1%) [1]. The differential colonic bioavailability is particularly relevant for understanding the toxicokinetic behavior of enniatins in the lower gastrointestinal tract, where prolonged residence time may influence local toxicity [3].

Bioavailability ADME Toxicokinetics

Enniatin A1 Operates Through a Distinct Calcium Signaling Mechanism Involving Store-Operated Channels, Unlike Enniatin B1

A 2024 mechanistic study in SH-SY5Y neuroblastoma cells revealed that ENN A1 and ENN B1 modulate calcium homeostasis through fundamentally different pathways, despite their structural similarity. ENN A1 induced calcium influx specifically through store-operated calcium channels (SOC), and this influx was reduced by the mitochondrial uncoupler FCCP, indicating that mitochondrial status modulates the toxin's effect [1]. In contrast, ENN B1 did not affect SOC but acted on a distinct calcium channel, as demonstrated by nickel blockade experiments [1]. Importantly, this study also demonstrated that neither ENN A1 nor ENN B1 function as classical calcium ionophores, contradicting the long-standing assumption that all enniatins share a common ionophoric mechanism [1][2]. Both toxins altered mitochondrial function by inducing opening of the mitochondrial permeability transition pore, but through distinct upstream signaling cascades [1].

Mechanism of Action Calcium Signaling Ionophore

Enniatin A1 Induces Lower Apoptotic-Necrotic Percentage but Comparable Mitochondrial Membrane Potential Disruption Relative to Beauvericin and Enniatin B1

In a comparative hepatotoxicity study on HepG2 cells, ENN A1, ENN B1, and beauvericin (BEA) were evaluated at concentrations of 1.5 and 3 μM over 24, 48, and 72 hours. ENN A1 and BEA decreased the apoptotic-necrotic percentage of cells compared to control, while ENN B1 induced a time-dependent G1 cell cycle blockade [1]. When ranking the mycotoxins by the total number of observed effects across all tested conditions, the order was BEA > ENN B1 > ENN A1, with effect frequencies of 47%, 20%, and 16%, respectively [1]. Despite this ranking, ENN A1 and BEA both disrupted mitochondrial membrane potential (MMP) as measured by TMRM and ToPro-3 fluorochrome signals, indicating that mitochondrial dysfunction is a shared feature among these compounds [1][2]. The lower overall effect frequency of ENN A1 suggests it may be a more targeted tool compound for studying specific mitochondrial pathways without the broader cellular perturbations induced by BEA or ENN B1.

Apoptosis Mitochondrial Toxicity Hepatotoxicity

Optimized Application Scenarios for Enniatin A1 (CAS 4530-21-6) in Research and Industrial Settings


In Vitro Cytotoxicity Screening for Anticancer Drug Discovery: Enniatin A1 as a High-Potency Positive Control

Based on its superior cytotoxic potency relative to other enniatins (IC50 values 1.4-2.7 μM at 48 h in MTT assays), ENN A1 is ideally suited as a positive control compound in high-throughput screening assays for novel anticancer agents. Its 1.8- to 2.9-fold greater potency than ENN A at 24 h and 3.1- to 4.2-fold greater potency at 48 h across multiple human tumor cell lines [1] enables researchers to establish robust assay windows with lower compound consumption. The consistent IC50 values across Caco-2, HT-29, and Hep-G2 cell lines [1] further support its use as a universal cytotoxic reference standard that is not confounded by cell-type-specific sensitivity variations.

Gut Microbiota and Probiotic Safety Assessment: Enniatin A1 as a Broad-Spectrum Antimicrobial Challenge Agent

ENN A1's unique antimicrobial profile—active against 8 probiotic strains with 8-12 mm inhibition zones at 20,000 ng/disc, whereas ENN B and B4 show zero activity [2]—makes it the preferred enniatin for studies investigating mycotoxin effects on gut microbial communities. Researchers can use ENN A1 to challenge probiotic formulations and assess resistance or susceptibility of beneficial bacteria, whereas ENN B or B4 would yield false-negative results and underestimate the potential impact of enniatin contamination in food and feed matrices [2].

ADME and Toxicokinetic Modeling: Enniatin A1 Provides Calibrated Colonic Bioavailability for Intestinal Absorption Studies

For in vitro ADME studies using Caco-2 intestinal models, ENN A1 offers a colonic bioavailability value (40.8-50.0% at 48 h) that serves as a calibrated midpoint between the low absorption of ENN A (17.3-33.3%) and the higher absorption of ENN B1 (52.4-57.4%) [3]. This intermediate profile makes ENN A1 a valuable reference compound for developing and validating computational models of intestinal permeability, as well as for benchmarking novel formulations or delivery systems designed to modulate colonic absorption [3].

Calcium Signaling and Mitochondrial Toxicology: Enniatin A1 as a Pathway-Selective Tool Compound

Recent evidence demonstrating that ENN A1 specifically engages store-operated calcium channels (SOC), whereas ENN B1 targets a distinct calcium channel [4], positions ENN A1 as a pathway-selective tool for dissecting calcium signaling mechanisms. Additionally, ENN A1's lower overall effect frequency (16% vs. 47% for beauvericin) in HepG2 cells [5] makes it preferable for experiments where mitochondrial dysfunction is the primary endpoint of interest, minimizing interference from confounding cellular perturbations such as cell cycle arrest or extensive apoptosis. Researchers investigating SOC-mediated calcium entry or mitochondrial permeability transition can select ENN A1 with confidence that the observed effects are not confounded by off-target calcium channel modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enniatin A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.